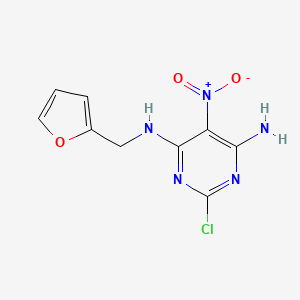

2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine

Description

2-Chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative featuring a chloro group at position 2, a nitro group at position 5, and a furan-2-ylmethyl substituent on the N4-amino group. The parent scaffold, 5-nitropyrimidine-4,6-diamine (CAS 2164-84-3), has a molecular formula of C₄H₅N₅O₂ and serves as a precursor for various pharmacologically relevant derivatives .

Properties

IUPAC Name |

2-chloro-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5O3/c10-9-13-7(11)6(15(16)17)8(14-9)12-4-5-2-1-3-18-5/h1-3H,4H2,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURRLEMXAVABEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 2-chloro-5-nitropyrimidine-4,6-diamine with furan-2-carbaldehyde in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Oxidation: The furan ring can be oxidized to form various derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reducing agents such as tin(II) chloride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

Nucleophilic substitution: Products include azido, thiocyanato, and amino derivatives.

Reduction: The major product is 2-chloro-N4-(furan-2-ylmethyl)-5-aminopyrimidine-4,6-diamine.

Oxidation: Products include various oxidized derivatives of the furan ring.

Scientific Research Applications

2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

Materials Science: It can be used in the synthesis of novel materials with unique electronic properties.

Biological Research: It is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with DNA synthesis. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

The target compound is distinguished by its asymmetric substitution pattern :

- Position 2 : Chloro group (electron-withdrawing, enhancing electrophilicity).

- Position 5 : Nitro group (strong electron-withdrawing, stabilizes the aromatic ring).

- N6: Unsubstituted amino group (retains hydrogen-bonding capability).

Comparisons with symmetric and alkyl/aryl-substituted analogs reveal key differences:

Table 1: Comparative Data of Selected 5-Nitropyrimidine-4,6-diamine Derivatives

Electronic and Steric Effects

- Symmetric Derivatives (e.g., 5f in ): Higher symmetry often correlates with elevated melting points (e.g., 159–161°C for 5f) and crystallinity, favoring solid-state applications .

- Asymmetric Derivatives: The furan-2-ylmethyl group in the target compound introduces steric hindrance and electronic modulation.

- Chloro vs. Other Halogens : The 2-chloro substituent increases electrophilicity compared to fluoro or bromo analogs (e.g., 2-chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine in ), influencing reactivity in substitution reactions .

Computational and Crystallographic Insights

- Software Tools : Programs like SHELX () and ORTEP-3 () enable structural elucidation. Theoretical calculations (e.g., Gaussian16 in ) predict reaction pathways and solvent effects .

- Crystallographic Data: No reported crystal structure for the target compound, but analogs (e.g., 2-chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine) highlight the importance of halogen interactions in packing .

Biological Activity

2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H10ClN5O2

- Molecular Weight : 273.68 g/mol

- CAS Number : [Not provided in the results]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the nitro group and chloro substituents enhances its reactivity and binding affinity to target sites.

Key Mechanisms:

- Enzyme Inhibition : The compound has been noted for its inhibitory effects on certain enzymes that are critical in disease progression.

- Antimicrobial Activity : Studies indicate potential activity against various pathogens, including those responsible for neglected tropical diseases (NTDs) such as leishmaniasis and Chagas disease.

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications to the pyrimidine core and the substituents on the furan ring significantly influence biological activity. The following table summarizes findings related to different substituents:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Nitro Group | Increases potency against pathogens | |

| Chloro Group | Enhances enzyme binding affinity | |

| Furan Substitution | Critical for maintaining biological activity |

Case Studies and Research Findings

- Antileishmanial Activity : A study demonstrated that nitro-substituted pyrimidines showed significant antileishmanial activity with IC50 values below 10 µM. The presence of chloro groups further enhanced this effect, suggesting a promising avenue for drug development against leishmaniasis .

- Antiviral Properties : In a recent study focusing on SARS-CoV-2 protease inhibitors, compounds structurally similar to 2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine exhibited low cytotoxicity and potent inhibition of viral replication, with IC50 values ranging from 1.55 µM to 10 µM .

- Cytotoxicity Studies : Cytotoxicity assessments revealed that while some derivatives exhibited low toxicity against mammalian cells (CC50 > 100 µM), others displayed significant cytotoxic effects, highlighting the need for careful optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.